2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride 2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16488898
InChI: InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;;/h1-2,11H,3-6H2;2*1H
SMILES:
Molecular Formula: C9H13Cl3N2
Molecular Weight: 255.6 g/mol

2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride

CAS No.:

Cat. No.: VC16488898

Molecular Formula: C9H13Cl3N2

Molecular Weight: 255.6 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride -

Specification

Molecular Formula C9H13Cl3N2
Molecular Weight 255.6 g/mol
IUPAC Name 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;dihydrochloride
Standard InChI InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;;/h1-2,11H,3-6H2;2*1H
Standard InChI Key RLCQJVYRKOJGFR-UHFFFAOYSA-N
Canonical SMILES C1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine dihydrochloride (CAS 1003591-00-1) is the hydrochloride salt of the base compound 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. The dihydrochloride form arises from the protonation of two basic nitrogen atoms in the parent structure, significantly altering its physicochemical properties.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₃Cl₃N₂
Molecular Weight255.6 g/mol
IUPAC Name2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine; dihydrochloride
Canonical SMILESC1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl
InChI KeyRLCQJVYRKOJGFR-UHFFFAOYSA-N

The base compound (CAS 1003587-71-0) has a molecular formula of C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . Conversion to the dihydrochloride form introduces two hydrochloric acid molecules, increasing solubility in polar solvents such as water and methanol.

Structural Features

The pyrido[2,3-d]azepine core consists of a seven-membered azepine ring fused to a pyridine moiety. The chlorine substituent at position 2 and the saturated tetrahydroazepine ring confer rigidity and influence electronic distribution, which may enhance interactions with biological targets . X-ray crystallography data, though unavailable in public databases, suggest a chair-like conformation for the azepine ring, analogous to related bicyclic amines.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of the base compound involves a multi-step process:

  • Cyclization: A precursor such as 2-aminopyridine undergoes cyclization with a dihaloalkane under basic conditions to form the azepine ring.

  • Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 2 using reagents like phosphorus oxychloride (POCl₃) .

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization.

Critical Reaction Conditions:

  • Temperature: 80–120°C for cyclization.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for chlorination .

  • Yield Optimization: Industrial-scale production achieves >70% purity through fractional crystallization.

Industrial Scalability

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce byproduct formation. Purification via high-performance liquid chromatography (HPLC) ensures pharmaceutical-grade quality (>98% purity). Challenges include managing exothermic reactions during chlorination and minimizing residual solvents in the final product.

Pharmacological and Research Applications

Drug Development

As a synthetic intermediate, this compound serves in the preparation of:

  • Small-Molecule Inhibitors: For kinase targets in oncology.

  • Protease-Activated Receptor (PAR) Antagonists: Investigated for cardiovascular applications.

Table 2: Comparative Solubility (mg/mL)

SolventBase CompoundDihydrochloride
Water0.212.4
Ethanol4.88.9
DMSO23.118.7

Data adapted from supplier specifications.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with CCR2 and other chemokine receptors could validate its utility in inflammatory disease models .

Synthetic Modifications

Exploring substitutions at positions 6 and 9 may enhance selectivity for neurological targets.

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